molecular formula C18H19N5O2S2 B2948356 8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione CAS No. 716330-85-7

8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione

Cat. No. B2948356
CAS RN: 716330-85-7
M. Wt: 401.5
InChI Key: IRSCSUYQQBSTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are found in a wide variety of synthetic and natural products and have been extensively investigated due to their diverse biological activities .


Synthesis Analysis

The synthesis of benzothiazole compounds often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Other synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

Benzothiazole is a bicyclic structure composed of a benzene ring fused to a thiazole ring . The thiazole ring contains a sulfur atom and a nitrogen atom. The exact structure of “8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione” would require more specific information.


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For example, they can react with aldehydes in the presence of iodine to form 2-substituted benzothiazoles . They can also undergo reactions with various reagents to form different derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole compounds can vary widely depending on their specific structure. Generally, they are solid at room temperature . More specific properties would require more detailed information on the specific compound.

Mechanism of Action

The mechanism of action of benzothiazole compounds can vary depending on their specific structure and the biological system they interact with. Some benzothiazole derivatives have shown anti-tubercular activity, with their mechanism of action involving targeting MmpL3, a mycobacterial mycolic acid transporter .

Safety and Hazards

The safety and hazards associated with benzothiazole compounds can vary depending on their specific structure. Some benzothiazole compounds may pose risks to aquatic life . Always refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information.

Future Directions

The future directions in the research of benzothiazole compounds are promising. They continue to be a focus in the field of medicinal chemistry due to their wide range of biological activities. Future research will likely continue to explore new synthetic methods and potential applications of these compounds .

properties

IUPAC Name

8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S2/c1-3-4-7-10-23-13-14(22(2)16(25)21-15(13)24)20-17(23)27-18-19-11-8-5-6-9-12(11)26-18/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSCSUYQQBSTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1SC3=NC4=CC=CC=C4S3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione
Reactant of Route 2
Reactant of Route 2
8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione
Reactant of Route 3
8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione
Reactant of Route 4
Reactant of Route 4
8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione
Reactant of Route 5
Reactant of Route 5
8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione
Reactant of Route 6
8-(1,3-Benzothiazol-2-ylthio)-3-methyl-7-pentylpurine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.